2-Chloro-N,N-diphenylacetamide
Overview
Description
2-Chloro-N,N-diphenylacetamide is an organic compound with the molecular formula C14H12ClNO. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by phenyl groups, and a chlorine atom is attached to the alpha carbon. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
- 2-Chloro-N,N-diphenylacetamide is a chemical compound with the molecular formula C14H12ClNO. It is synthesized through multistep reactions and has been investigated for its biological activity .
- The primary targets of this compound are the Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. These enzymes play a crucial role in prostaglandin synthesis, which is associated with pain, inflammation, and other physiological processes .
- Prostaglandins are lipid mediators involved in various physiological responses, including inflammation, pain, and fever. Inhibition of COX enzymes leads to decreased prostaglandin synthesis, resulting in analgesic and anti-inflammatory effects .
- These properties impact bioavailability , determining how much of the compound reaches its target sites .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
2-Chloro-N,N-diphenylacetamide plays a significant role in biochemical reactions, particularly in its interaction with cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are involved in pain and inflammation responses . The compound has been shown to inhibit the activity of these enzymes, thereby reducing the production of prostaglandins and exhibiting analgesic and anti-inflammatory properties . Additionally, this compound interacts with various proteins and biomolecules, influencing their function and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. The compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses, leading to a decrease in the production of pro-inflammatory cytokines . Moreover, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which leads to a reduction in prostaglandin synthesis . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cyclooxygenase enzymes and prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant analgesic and anti-inflammatory effects without causing adverse effects . At higher doses, this compound may induce toxic effects, such as gastrointestinal irritation and liver toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that may retain or lose the biological activity of the parent compound . The effects on metabolic flux and metabolite levels depend on the specific enzymes and pathways involved in the metabolism of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to specific proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of the compound within tissues depend on factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and signaling . The subcellular localization of the compound influences its efficacy and specificity in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-N,N-diphenylacetamide can be synthesized through several methods. One common method involves the reaction of 2-chloroacetyl chloride with diphenylamine in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-diphenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N,N-diphenylacetamide derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
2-Chloro-N,N-diphenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of analgesic and anti-inflammatory agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-2-chloro-N-phenylacetamide
- N-Benzyl-2-chloro-N-phenylacetamide
- 2-Chloro-N,N-dimethyl-2-phenylethanamine
Uniqueness
2-Chloro-N,N-diphenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cyclooxygenase enzymes makes it particularly valuable in medicinal chemistry for the development of anti-inflammatory drugs.
Properties
IUPAC Name |
2-chloro-N,N-diphenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIXINIGTYIHSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279514 | |
Record name | 2-Chloro-N,N-diphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-43-3 | |
Record name | 5428-43-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N,N-diphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 2-Chloro-N,N-diphenylacetamide?
A1: this compound serves as a crucial starting material for synthesizing diverse organic compounds, including those with potential pharmacological activities. Its structure, featuring a chloroacetyl group linked to a diphenylamine moiety, allows for various chemical modifications. [, , ] For instance, the chlorine atom can be readily substituted by various nucleophiles, such as amines or thiols, enabling the introduction of diverse substituents and the creation of libraries of compounds with varying properties. [, ]
Q2: What are the key structural features of this compound revealed by spectroscopic analysis?
A2: The crystal structure of this compound has been determined by X-ray crystallography, revealing key structural information. [] The molecule adopts a non-planar conformation, with the central acetamide plane forming dihedral angles of 76.0 (2) and 64.0 (2)° with the two phenyl rings. Additionally, the phenyl rings themselves are twisted relative to each other, forming a dihedral angle of 71.8 (2)°. [] These structural details are essential for understanding the molecule's reactivity and its interactions with other molecules.
Q3: How is this compound utilized in the development of potential analgesic agents?
A3: this compound plays a vital role as a precursor in synthesizing novel compounds with potential analgesic properties. [] Researchers have successfully synthesized a series of this compound derivatives by conjugating the parent compound with various benzaldehydes. [] These derivatives were then subjected to in vivo analgesic activity evaluations using the hot plate model and in silico molecular docking studies targeting cyclooxygenase (COX) enzymes, known to be involved in pain and inflammation pathways. [] This research highlights the potential of modifying this compound to develop new analgesic agents.
Q4: How does modifying the structure of this compound derivatives impact their potential analgesic activity?
A4: The study exploring the analgesic potential of this compound derivatives demonstrated that introducing specific structural modifications significantly influences the compounds' biological activity. [] For example, one derivative, N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide (AKM-2), exhibited promising analgesic effects comparable to the standard drug diclofenac sodium in the hot plate model. [] This finding underscores the importance of structure-activity relationship (SAR) studies in optimizing the desired pharmacological properties of compounds derived from this compound. Further research exploring diverse structural modifications is crucial to fully understand the SAR and develop more potent and selective analgesic agents based on this scaffold.
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